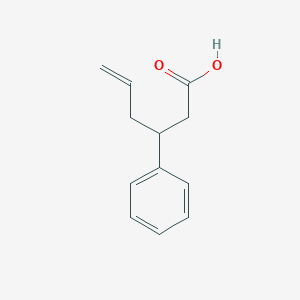
3-Phenylhex-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylhex-5-enoic acid: is an organic compound with the molecular formula C12H14O2 . It is characterized by a phenyl group attached to a hexenoic acid chain. This compound is notable for its carboxylic acid functional group, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Phenylhex-5-enoic acid involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with an appropriate aldehyde or ketone, followed by acid hydrolysis to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of benzaldehyde with a suitable enolate, followed by dehydration and subsequent oxidation to form the carboxylic acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: 3-Phenylhex-5-enoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bromine, nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: 3-Phenylhex-5-enoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 3-Phenylhex-5-enoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The phenyl group may participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological and chemical activities.
相似化合物的比较
3-Phenylpropionic acid: Similar in structure but lacks the double bond in the hexenoic acid chain.
3-Phenylbutyric acid: Contains an additional carbon in the chain compared to 3-Phenylhex-5-enoic acid.
3-Phenylpent-4-enoic acid: Similar structure with a different position of the double bond.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
3-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14) |
InChI 键 |
KARGDSIBBUXAAF-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CC(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


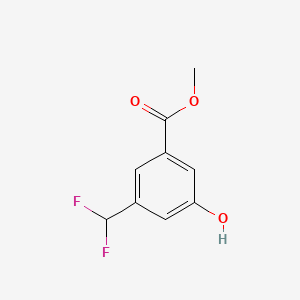
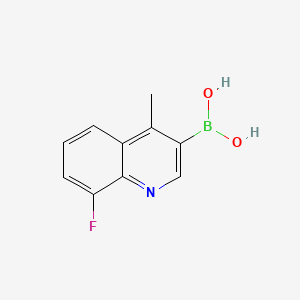
![Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate](/img/structure/B13464907.png)
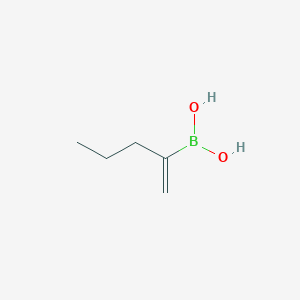
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)
![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)
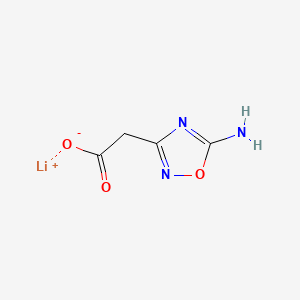
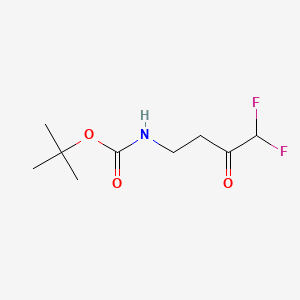

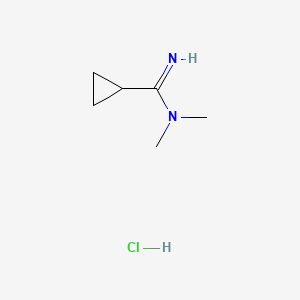

![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)

